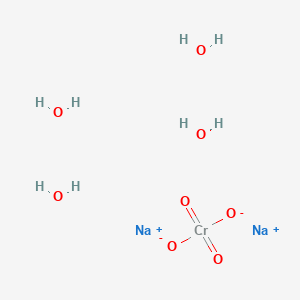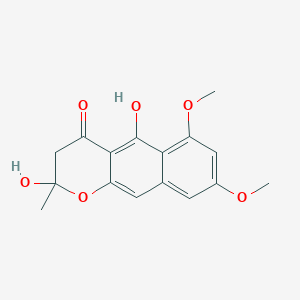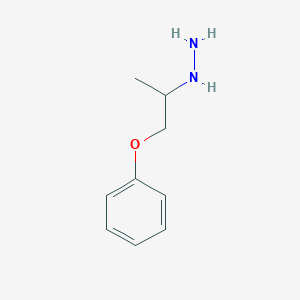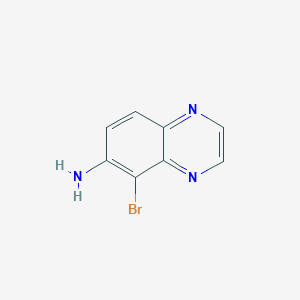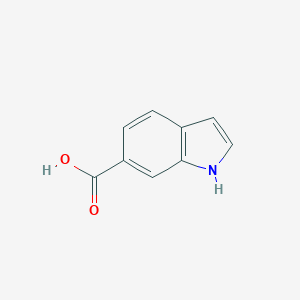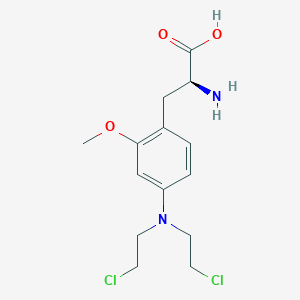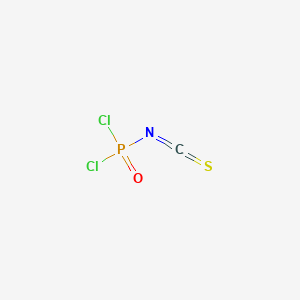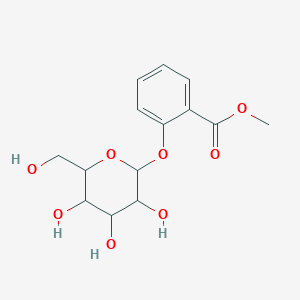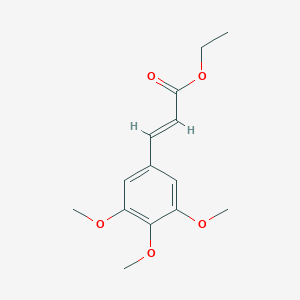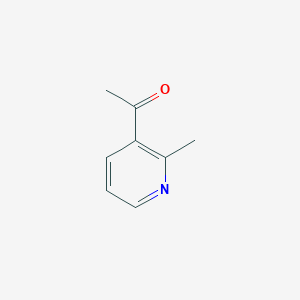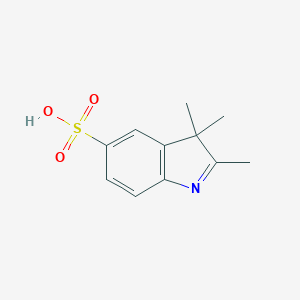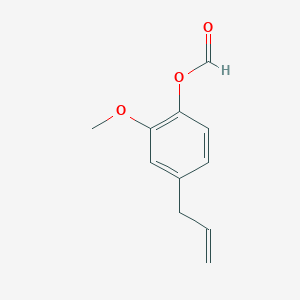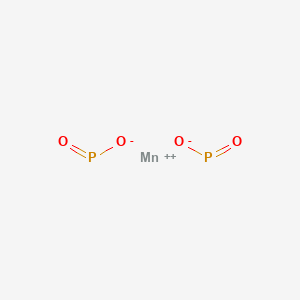
Manganous hypophosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganous hypophosphite, also known as manganese(II) hypophosphite, is a chemical compound with the formula Mn(H₂PO₂)₂. It is a salt of hypophosphorous acid and manganese. This compound is typically found in the form of a monohydrate, appearing as an off-white powder or colorless crystals. This compound is known for its reducing properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: Manganous hypophosphite can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. One common method involves the reaction of manganese(II) chloride with sodium hypophosphite in an aqueous solution. The reaction proceeds as follows: [ \text{MnCl}_2 + 2 \text{NaH}_2\text{PO}_2 \rightarrow \text{Mn(H}_2\text{PO}_2\text{)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the reduction of manganese(II) compounds with hypophosphorous acid or its salts. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually conducted at elevated temperatures to facilitate the reduction process.
Types of Reactions:
Reduction: this compound acts as a reducing agent in various chemical reactions. It can reduce metal ions to their elemental forms.
Oxidation: Under certain conditions, this compound can undergo oxidation to form manganese(II) phosphate and phosphine gas.
Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Reactions: Common reagents include metal salts such as nickel(II) chloride, which can be reduced to nickel metal.
Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize this compound.
Substitution Reactions: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Reduction: Elemental metals such as nickel.
Oxidation: Manganese(II) phosphate and phosphine gas.
Substitution: Various substituted hypophosphite salts.
科学的研究の応用
Manganous hypophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of various compounds and in electroless plating processes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used in the production of coatings, catalysts, and other industrial materials.
作用機序
The mechanism of action of manganous hypophosphite primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This process can involve the transfer of hydrogen atoms or the direct donation of electrons. The molecular targets and pathways involved depend on the specific reaction and the substances being reduced.
類似化合物との比較
Sodium Hypophosphite (NaH₂PO₂): Commonly used in electroless nickel plating.
Calcium Hypophosphite (Ca(H₂PO₂)₂): Used as a reducing agent and in the production of pharmaceuticals.
Magnesium Hypophosphite (Mg(H₂PO₂)₂): Known for its use in flame retardants and as a reducing agent.
Manganous hypophosphite stands out due to its unique combination of reducing properties and the presence of manganese, making it a valuable compound in various scientific and industrial applications.
特性
InChI |
InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJVPPJGJSHMF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047521 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.883 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10043-84-2 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
